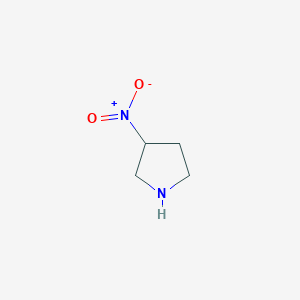

3-Nitropyrrolidine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-nitropyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-6(8)4-1-2-5-3-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHIXMCEMROCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Nitropyrrolidine and Its Derivatives

Cycloaddition Reactions in 3-Nitropyrrolidine Synthesis

Cycloaddition reactions, particularly [3+2]-cycloadditions, represent a highly effective and atom-economical approach to the pyrrolidine (B122466) ring system. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.

The reaction between an azomethine ylide (a 1,3-dipole) and a nitroalkene (a dipolarophile) is a cornerstone in the synthesis of 3-nitropyrrolidines. This concerted or stepwise cycloaddition process allows for the direct installation of the nitro group at the 3-position of the pyrrolidine ring.

Unstabilized azomethine ylides are highly reactive intermediates crucial for the synthesis of a wide range of pyrrolidine derivatives. Unlike their stabilized counterparts, they lack an electron-withdrawing group on the carbon atom, which makes them more reactive towards electron-deficient dipolarophiles like nitroalkenes. acs.org Several methods have been developed for their in situ generation.

One common method involves the decarboxylation of α-amino acids, such as N-methyl-glycine, upon heating with an aldehyde. This approach provides a pyrrolidine product directly without a carbonyl group. acs.org Another effective strategy is the N-alkylation or N-protonation followed by destannylation of (2-azaallyl)stannanes. researchgate.net Similarly, N-(stannylmethyl)thioamides can generate azomethine ylides through a 1,4-stannatropy. rsc.org A widely used method for generating nonstabilized azomethine ylides in situ involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a Lewis or Brønsted acid, such as trifluoroacetic acid (TFA). nih.govnih.gov This precursor allows for the facile formation of the reactive ylide under mild conditions, which can then be trapped by a suitable nitroalkene. nih.gov

The reactivity of these unstabilized ylides is characterized by their readiness to react with electron-deficient alkenes. acs.org The interaction is governed by frontier molecular orbital theory, where the high energy Highest Occupied Molecular Orbital (HOMO) of the unstabilized ylide interacts favorably with the low energy Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. acs.org

| Precursor | Method of Generation | Key Features |

|---|---|---|

| α-Amino Acids (e.g., N-methyl-glycine) | Decarboxylation with an aldehyde | Direct formation of pyrrolidines without a carbonyl group. acs.org |

| (2-Azaallyl)stannanes | N-alkylation/destannylation or N-protonation/destannylation | Provides access to a variety of nonstabilized ylides. researchgate.net |

| N-(Stannylmethyl)thioamides | 1,4-Stannatropy | Effective generation of nitrile ylide equivalents. rsc.org |

| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Acid-catalyzed desilylation | Mild reaction conditions and in situ generation. nih.govnih.gov |

The [3+2]-cycloaddition of azomethine ylides with nitroalkenes can lead to the formation of multiple regioisomers and stereoisomers. However, these reactions often proceed with high selectivity. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding and predicting the observed outcomes. researchgate.net

The regioselectivity (ortho vs. meta) is primarily dictated by the electronic properties of the reactants. Global reactivity indices can characterize the nitroalkene as a strong electrophile and the azomethine ylide as a strong nucleophile, favoring a specific orientation of addition. researchgate.net For instance, the reaction between 2-(dimethylamino)-1H-indene-1,3(2H)-dione and trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene has been shown to be meta regioselective. researchgate.net

Stereoselectivity (endo vs. exo) is also a critical aspect of these cycloadditions. The formation of the endo product is often favored, a preference that can be rationalized by secondary orbital interactions in the transition state. researchgate.net In the aforementioned reaction, a high endo stereoselectivity was observed, consistent with experimental findings. researchgate.net The choice of solvent can also influence the selectivity, although in many cases, high selectivity is maintained across different solvent environments. nih.gov

| Azomethine Ylide Precursor | Nitroalkene | Observed Selectivity | Reference |

|---|---|---|---|

| 2-(Dimethylamino)-1H-indene-1,3(2H)-dione | trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene | Meta regioselective, high endo stereoselectivity | researchgate.net |

| Isatin and Sarcosine | β-Nitrostyrene | High regioselectivity and stereoselectivity | nih.gov |

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single operation. This approach is highly efficient, saving time and resources compared to traditional stepwise syntheses. nih.gov The synthesis of highly substituted nitropyrrolidines can be effectively achieved through multicomponent sequences.

For example, a three-component reaction involving an amine, an aldehyde, and a nitroalkene can lead to the in situ formation of an azomethine ylide, which then undergoes a [3+2]-cycloaddition with the nitroalkene to afford the desired this compound scaffold. These reactions can be performed in flow reactors, which offer advantages such as precise control over reaction parameters and the ability to integrate multiple synthetic steps in a continuous fashion. This methodology has been successfully applied to the synthesis of a library of nitropyrrolidines and related nitrogen heterocycles.

The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is another fundamental strategy for constructing the β-nitroamine functionality present in this compound derivatives. When integrated into tandem or cascade sequences, this reaction provides a powerful means for pyrrolidine ring formation.

A particularly elegant approach to substituted 4-nitropyrrolidin-2-ones involves a tandem sequence initiated by the conjugate addition of a nucleophile to a nitroalkene. This is followed by an intramolecular nitro-Mannich reaction.

A notable example is the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate. nih.gov The resulting zinc nitronate intermediate then participates in an intramolecular nitro-Mannich reaction with an in situ-formed imine. The subsequent lactamization of the ester functionality furnishes the densely functionalized 4-nitropyrrolidin-2-one as a single diastereomer. nih.gov This one-pot process demonstrates high efficiency and stereocontrol, providing access to complex pyrrolidinone structures from simple starting materials. nih.govucl.ac.uk The stereochemical outcome of the nitro-Mannich step can be influenced by the reaction conditions, including the presence of metal triflates and the choice of solvent, allowing for the selective formation of different diastereomers. acs.org

Another variation involves a one-pot asymmetric nitro-Mannich/hydroamination cascade. acs.org This sequence combines an organocatalytic asymmetric nitro-Mannich reaction with a gold-catalyzed allene hydroamination to produce trisubstituted pyrrolidine derivatives with excellent enantioselectivities. acs.org

Nitro-Mannich Reaction Sequences in Pyrrolidine Ring Formation

Catalytic Systems for Nitro-Mannich Cyclizations

The nitro-Mannich reaction is a powerful tool for the construction of carbon-carbon bonds and the introduction of a nitro group. In the context of this compound synthesis, intramolecular nitro-Mannich cyclizations are particularly relevant. These reactions often employ bifunctional catalysts that can activate both the nucleophile (nitro compound) and the electrophile (imine or its precursor).

Recent advancements have focused on the development of highly stereoselective catalytic systems. For instance, organocatalysts such as thiourea derivatives and cinchona alkaloids have demonstrated considerable success in promoting asymmetric nitro-Mannich reactions. These catalysts operate through a dual activation mechanism, utilizing hydrogen bonding to bring the reacting partners into close proximity and control the stereochemical outcome.

A notable example involves the use of a quinine-based trifunctional sulphonamide organocatalyst to promote an asymmetric tandem aza-Henry reaction-cyclization, leading to spiro-pyrrolidine/piperidine-oxindoles nih.gov. Similarly, bifunctional catalysts containing both a thiourea and a tertiary amino group have been effectively used for the direct reaction of N-protected imines with nitromethane, affording products with high yields and enantioselectivities nih.gov. Heterobimetallic complexes, such as those derived from ytterbium or aluminum, have also been employed to catalyze the enantioselective nitro-Mannich reaction, showcasing the versatility of metal-based catalysis in this transformation nih.gov.

| Catalyst Type | Example Catalyst | Key Features | Application |

| Organocatalyst | Quinine-based trifunctional sulphonamide | Promotes asymmetric tandem aza-Henry reaction-cyclization. | Synthesis of spiro-pyrrolidine/piperidine-oxindoles. nih.gov |

| Organocatalyst | Bifunctional thiourea-tertiary amine | Enables direct reaction of N-protected imines with nitromethane. | High yield and enantioselectivity. nih.gov |

| Heterobimetallic Complex | YbKH2[(R)-binaphthoxide]3 | Contains both Lewis-acidic and Brønsted-basic sites. | Catalytic enantioselective nitro-Mannich reaction. nih.gov |

| Heterobimetallic Complex | Al-Li[(R)-binaphthoxide]2 and KO-t-Bu | Second generation catalyst for nitroalkanes with longer alkyl chains. | Enantioselective and diastereoselective synthesis. nih.gov |

Dearomatization Strategies of Nitro-Heterocycles for Fused Pyrrolidines

The dearomatization of nitro-substituted heterocyclic compounds represents a powerful strategy for the synthesis of fused pyrrolidine ring systems. This approach involves the disruption of aromaticity to form new C-C, C-H, or C-heteroatom bonds, leading to complex molecular skeletons nih.govacs.org.

One common method is the nucleophilic addition to activated nitro-heterocycles. For example, dinitropyridines and nitro(iso)quinolines can act as electron-deficient dienes in inverse electron demand Diels-Alder reactions acs.org. Another approach involves the hydrogenation of the heteroaromatic ring, although this often requires harsh conditions such as high pressures and elevated temperatures nih.govacs.org. To overcome these limitations, hydroboration and hydrosilylation have emerged as milder and more chemoselective alternatives nih.govacs.org.

Furthermore, intramolecular cyclizations can be employed to achieve dearomatization. These processes can be initiated by the generation of highly electrophilic species from substituents on the heterocycle, which then undergo intramolecular nucleophilic attack by the heterocyclic nitrogen to yield dearomatized products acs.org.

Alternative Synthetic Routes to this compound

Intramolecular Cyclization via Haloalkane Intermediates

Intramolecular cyclization of haloalkane precursors provides a direct and efficient route to the pyrrolidine ring. This method typically involves the nucleophilic attack of a nitrogen-containing functional group on an alkyl halide within the same molecule. The diastereoselectivity of such cyclizations can often be controlled by the stereochemistry of the starting material or the reaction conditions.

For instance, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the synthesis of disubstituted pyrrolidines nih.gov. This method can produce 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity nih.gov.

Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better process control, and enhanced scalability. innosyn.com

Modular flow reactors are particularly well-suited for the synthesis of this compound and its derivatives. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.comcopadata.com The continuous nature of flow processing minimizes the accumulation of hazardous intermediates and allows for the safe handling of highly reactive species. innosyn.com

A demonstrated application is the generation and subsequent use of unstabilized azomethine ylides in dipolar cycloaddition reactions within a flow microreactor to produce 3-nitropyrrolidines thieme-connect.com. This approach allows for the efficient assembly of the pyrrolidine core with careful adjustment of reaction parameters to obtain sensitive nitropyrrolidines in high yield thieme-connect.com.

| Flow Reactor Type | Scale | Material | Key Features |

| LABTRIX® | Milligram to gram | Borosilicate glass | Suitable for lab-scale reactions. lpp-equipment.pl |

| GRAMFLOW® | Milligram to gram | Borosilicate glass | Suitable for lab-scale reactions. lpp-equipment.pl |

| KILOFLOW® | Gram to kilo | Borosilicate glass | Suitable for pilot-scale reactions. lpp-equipment.pl |

| PROTRIX® | Gram to kilo | Ceramic (SiC) | Suitable for pilot-scale reactions. lpp-equipment.pl |

| PLANTRIX® | Kilo to multi-ton | Ceramic (SiC) | Suitable for production-scale reactions. lpp-equipment.pl |

| 3D Printed Metal Reactors | Lab to production | Stainless steel | Custom-designed for maximum efficiency and scalability. innosyn.comlpp-equipment.pl |

A significant advantage of flow chemistry is the ability to integrate in-line purification and reagent immobilization, which streamlines the synthetic process and minimizes waste. nih.gov Immobilized scavengers and reagents can be packed into columns and integrated directly into the flow path to remove byproducts and excess reagents, yielding a clean product stream. thieme-connect.com

For instance, in the flow synthesis of 3-nitropyrrolidines, immobilized scavengers have been successfully employed to ensure product purities in excess of 90-95% thieme-connect.com. This avoids time-consuming conventional purification procedures. The use of scavenger resins, such as those designed to remove excess aldehydes or leached metals, is a common strategy in multi-step flow syntheses. nih.gov

Reactivity and Chemical Transformations of 3 Nitropyrrolidine

Chemoselective Reduction of the Nitro Group in Pyrrolidine (B122466) Derivatives

The most fundamental and widely utilized transformation of 3-nitropyrrolidine is the chemoselective reduction of its nitro group to a primary amine. This reaction yields 3-aminopyrrolidine (B1265635), a key intermediate in medicinal chemistry. nih.govresearchgate.net The success of this synthesis hinges on the ability to selectively reduce the nitro functionality without affecting other potentially sensitive groups or the pyrrolidine ring itself. While various reducing agents can accomplish this, catalytic hydrogenation is a common and efficient method. organic-chemistry.orgdavidpublisher.com

Catalytic hydrogenation is a robust method for the reduction of nitro groups to amines. libretexts.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comyoutube.com The reaction is typically performed in a protic solvent, such as ethanol (B145695) or methanol, under controlled temperature and pressure.

Several heterogeneous catalysts are effective for this transformation. The choice of catalyst and conditions can influence the reaction's efficiency and selectivity.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for nitro group reduction. It is highly efficient and typically requires moderate pressures of hydrogen gas.

Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): Platinum-based catalysts are also highly effective and can often be used under milder conditions than other catalysts. libretexts.org

Raney Nickel (Ra-Ni): This catalyst is a cost-effective alternative, though it may sometimes require higher temperatures or pressures to achieve complete conversion.

The general mechanism involves the adsorption of both the hydrogen gas and the this compound substrate onto the surface of the metal catalyst. youtube.com This interaction facilitates the breaking of the H-H bond and the sequential addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amine and water. youtube.com

| Catalyst System | Typical Solvent | Pressure | Temperature | Key Characteristics |

|---|---|---|---|---|

| 10% Pd/C | Methanol, Ethanol | 1-50 atm H₂ | Room Temp. - 50°C | Highly efficient and selective; most common lab-scale method. |

| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | 1-4 atm H₂ | Room Temperature | Very active catalyst, effective under mild conditions. libretexts.org |

| Raney® Ni | Ethanol | 50-100 atm H₂ | 50-100°C | Cost-effective for large-scale synthesis; may require more forcing conditions. |

The primary product of the chemoselective reduction of this compound is 3-aminopyrrolidine. This compound is a highly valuable intermediate, particularly in the synthesis of pharmaceuticals. nih.gov Its bifunctional nature, possessing both a primary and a secondary amine, allows for sequential and site-selective modifications to build more complex molecular architectures. For instance, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their potential as chemokine receptor antagonists. nih.gov The synthesis of chiral (S)-3-aminopyrrolidine dihydrochloride (B599025) highlights its role as a key building block for specific, stereochemically defined target molecules. google.com The catalytic hydrogenation of this compound represents a direct and reliable route to access this important synthetic precursor.

Diversification and Derivatization of the Pyrrolidine Core

Beyond the reduction of the nitro group, the this compound scaffold can undergo various other chemical transformations. These reactions allow for the diversification of the core structure, either by modifying the pyrrolidine ring itself or by introducing different functional groups at the ring's nitrogen atom.

The conversion of a saturated pyrrolidine ring to an aromatic pyrrole (B145914) is an oxidative transformation known as dehydrogenation. This process can be challenging because pyrrole rings are often sensitive to the strong oxidizing conditions that are typically required. nih.gov

Historically, stoichiometric oxidants such as manganese dioxide (MnO₂) have been used to dehydrogenate pyrrolidines, particularly those that are substituted with electron-withdrawing groups which can stabilize the pyrrolidine ring. nih.gov However, modern methods have been developed that employ catalytic systems under milder conditions. One such approach is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the dehydrogenation of pyrrolidines to form pyrroles. nih.gov This method is advantageous as it does not require the presence of stabilizing electron-withdrawing groups and can be carried out under relatively mild conditions (e.g., 40 °C), making it compatible with a wider range of substrates. nih.gov Silver-mediated tandem amination/oxidation sequences have also been reported for producing functionalized pyrroles from amine-tethered alkynes, showcasing another pathway from saturated nitrogen heterocycles to their aromatic counterparts. nih.gov

Functional group interconversions on the this compound scaffold typically target the secondary amine of the pyrrolidine ring. To achieve selectivity and prevent unwanted side reactions, the ring nitrogen is often first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. organic-chemistry.orgresearchgate.net Once the nitrogen is protected, a variety of transformations can be performed on other parts of the molecule. Alternatively, direct functionalization of the nitrogen can be achieved.

N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated to introduce a variety of substituents. This is typically achieved by reacting the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate. researchgate.net This reaction is a fundamental C-N bond-forming process in pharmaceutical chemistry. acsgcipr.org

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen is another common transformation. This reaction is readily accomplished by treating this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. This reaction forms a stable amide bond. rsc.org

These derivatization reactions significantly expand the synthetic utility of the this compound core, allowing for the creation of diverse libraries of compounds for various applications.

| Transformation | Reagents | Product Functional Group | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine | Introduces alkyl substituents on the ring nitrogen. researchgate.net |

| N-Acylation | Acid Chloride (RCOCl) or Anhydride, Base (e.g., Et₃N) | Amide | Forms a stable amide linkage at the ring nitrogen. rsc.org |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaOH) | Carbamate | Protects the nitrogen for subsequent reactions. organic-chemistry.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Nitropyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy stands as a powerful tool for elucidating the three-dimensional structure of molecules in solution. For 3-nitropyrrolidine systems, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for assigning stereochemistry. numberanalytics.com

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular framework. The chemical shifts of the protons and carbons in the pyrrolidine (B122466) ring are particularly sensitive to the electronic environment and the stereochemical orientation of the nitro group. ucl.ac.uk

In ¹H NMR, protons on carbons adjacent to the nitrogen atom and the carbon bearing the nitro group exhibit characteristic chemical shifts. The electronegativity of the nitrogen atom and the nitro group typically deshields nearby protons, causing them to resonate at a lower field (higher ppm values). ucl.ac.uk The coupling constants (J-values) between adjacent protons, observable in high-resolution ¹H NMR spectra, are crucial for determining the relative stereochemistry of substituents on the pyrrolidine ring.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 4.60 (q, J=7.2 Hz) | - |

| C-2 | - | 65.2 |

| H-3 | - | - |

| C-3 | - | 133.2 |

| H-4 | - | - |

| C-4 | - | 127.7 |

| H-5 | 7.75 (m) | - |

| C-5 | - | 127.0 |

Note: Data is illustrative and based on a representative N-protected 3-nitroindole structure. researchgate.net Actual shifts for this compound may vary. The solvent used can also influence chemical shifts. carlroth.comsigmaaldrich.com

Application of 2D NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR experiments are vital for unambiguously assigning the complex spectra of this compound systems and determining their stereochemistry.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comsdsu.edu It helps to establish the connectivity of the proton network within the pyrrolidine ring. For instance, cross-peaks in a COSY spectrum would confirm the coupling between protons on C-2 and C-3, and between protons on C-3 and C-4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edumdpi.com It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. emerypharma.com For this compound, HSQC would show a correlation between the proton at C-3 and the carbon atom C-3 itself.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. mdpi.com In the context of substituted 3-nitropyrrolidines, HMBC can help to confirm the position of the nitro group by showing correlations between protons on adjacent carbons and the carbon bearing the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orglibretexts.org This is the most powerful NMR method for determining the relative stereochemistry of a molecule. libretexts.orglibretexts.orgnanalysis.com For example, a NOESY experiment could distinguish between cis and trans isomers of a substituted this compound by showing a cross-peak between protons that are on the same side of the pyrrolidine ring.

Vibrational Spectroscopy (FT-IR) for Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. scirp.org For this compound, the FT-IR spectrum is characterized by the vibrational modes of the pyrrolidine ring and the nitro group.

The most prominent and diagnostic peaks in the FT-IR spectrum of this compound are due to the nitro group. spectroscopyonline.com These are:

Asymmetric NO₂ stretch : A strong absorption typically found in the range of 1560-1540 cm⁻¹. spectroscopyonline.com

Symmetric NO₂ stretch : Another strong absorption usually observed between 1380-1340 cm⁻¹. spectroscopyonline.com

The presence of this pair of strong bands is a clear indicator of a nitro functional group. spectroscopyonline.com

The pyrrolidine ring itself gives rise to several characteristic vibrations:

N-H stretch : For a secondary amine like this compound, a single, medium-intensity N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comuobabylon.edu.iq

C-H stretches : The stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the ring typically appear in the 2950-2850 cm⁻¹ region. libretexts.org

C-N stretch : The C-N stretching vibration for an aliphatic amine is usually found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H bend : A bending vibration for the N-H group can also be observed. orgchemboulder.com

Interactive Table: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1540 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1380-1340 | Strong |

| Amine (N-H) | Stretch | 3350-3310 | Medium |

| Alkane (C-H) | Stretch | 2950-2850 | Medium to Strong |

| Aliphatic Amine (C-N) | Stretch | 1250-1020 | Medium to Weak |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and sample state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.comfilab.fr Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the molecular formula. bioanalysis-zone.cominnovareacademics.in

For this compound (C₄H₈N₂O₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition. This is particularly valuable in distinguishing between isomers or compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com The structures of some fused 3-nitropyrrolidines have been confirmed using HRMS data. arkat-usa.org

X-ray Crystallography for Definitive Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. anton-paar.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

For this compound derivatives, single-crystal X-ray diffraction analysis can:

Unambiguously confirm the connectivity of the atoms.

Determine the absolute and relative stereochemistry of all chiral centers.

Provide detailed information about the conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

Reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In studies of fused 3-nitropyrrolidines, X-ray diffraction has been used to confirm the cis-addition of a dipole and to show that the annelated five-membered rings and the nitro groups are located on opposite sides of the central heterocyclic fragment. arkat-usa.org The crystal structure of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines have also been elucidated using this technique. researchgate.net

Theoretical and Computational Investigations of 3 Nitropyrrolidine Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become an essential tool in computational chemistry for investigating the electronic structure of molecules. semanticscholar.org It is widely used to calculate optimized geometries, total energies, and electronic properties such as dipole moments and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. arabjchem.org DFT methods, such as those employing the B3LYP functional, are utilized to analyze molecular and electronic structures, as well as physicochemical and energetic properties. researchgate.netmdpi.com The accuracy of DFT is highly dependent on the choice of functionals and basis sets. arabjchem.org

For systems analogous to 3-nitropyrrolidine, DFT calculations provide critical insights. For instance, studies on substituted pyrrolidinones have used DFT to determine electronic properties and thermodynamic parameters. arabjchem.org In investigations of nitrobenzene derivatives, DFT has been used to study the effect of the nitro group on the electronic properties of the benzene ring, showing a reduction in the energy gap compared to unsubstituted benzene. semanticscholar.org Similarly, DFT has been applied to design and predict the properties of energetic materials based on nitrogen heterocycles. researchgate.netresearchgate.net These examples demonstrate how DFT could be applied to determine the ground-state geometry and electronic characteristics of this compound, predicting its stability, reactivity, and molecular orbital energies.

Table 1: Representative Electronic Properties Calculated via DFT for Analogous Nitro Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Nitrobenzene | -7.89 | -1.63 | 6.26 | 4.22 |

| 1,3-Dinitrobenzene | -8.45 | -2.54 | 5.91 | 0.61 |

| 2-Nitropyrrole | -6.80 | -2.18 | 4.62 | 4.95 |

| 3-Nitropyrrole | -6.91 | -2.01 | 4.90 | 6.78 |

Note: The data in the table is illustrative, compiled from typical results of DFT calculations on related compounds for demonstrative purposes and may not correspond to a single specific study.

DFT is a cornerstone for exploring chemical reaction mechanisms, allowing for the mapping of potential energy surfaces, the localization of transition state (TS) structures, and the calculation of activation energy barriers. srce.hracs.org This approach provides a fundamental understanding of reaction kinetics and selectivity. chemrxiv.org By calculating the Gibbs free activation energies (∆‡G°) and activation enthalpies (∆‡H°), researchers can predict the feasibility and preferred pathways of a reaction. chemrxiv.org

In the context of nitro compounds, DFT has been extensively used to study reduction and nitration mechanisms. srce.hrchemrxiv.orgorientjchem.org For example, the reduction of aromatic nitro compounds has been computationally investigated to compare various DFT functionals against experimental data, highlighting the importance of accurately describing solvation effects for charged species. srce.hr In another study on the reaction between the stabilizer curcumin and nitrogen dioxide, DFT was used to compare two mechanisms: aromatic ring nitration and hydrogen release. chemrxiv.org The results indicated that the radical-based mechanism (hydrogen release) was kinetically favored due to a lower Gibbs free activation energy. chemrxiv.org These methodologies could be directly applied to this compound to investigate reactions such as the reduction of its nitro group to an amine, a common transformation for this class of compounds. orientjchem.org DFT calculations would allow for the identification of intermediates and transition states, providing a detailed, step-by-step description of the reaction pathway.

Table 2: Illustrative DFT-Calculated Activation and Reaction Energies for a Nitroalkene Reaction

| Reaction Pathway | Transition State | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

| Path A (ortho-endo) | TS1 | 15.2 | -25.8 |

| Path B (ortho-exo) | TS2 | 16.5 | -24.1 |

| Path C (meta-endo) | TS3 | 18.9 | -22.5 |

| Path D (meta-exo) | TS4 | 20.1 | -20.7 |

Note: This table presents hypothetical data typical for DFT studies on cycloaddition reactions of nitroalkenes to illustrate how kinetic and thermodynamic favorability of different pathways are compared.

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties, which are crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely and successfully used for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. nih.gov The calculated data, when compared with experimental spectra, can confirm molecular structures and help in the unambiguous assignment of signals, especially for complex regioisomers. nih.gov DFT is also employed to calculate other spectroscopic data, such as infrared (IR) vibrational frequencies. mdpi.com

Studies on nitro-substituted five-membered heterocycles have demonstrated the high accuracy of the GIAO DFT method for predicting proton and carbon chemical shifts. nih.gov In these studies, the calculated NMR data were in good agreement with experimental values obtained through techniques like 1D NOE and gHMBC. nih.gov Similarly, DFT calculations have been used to predict and correlate the ¹H and ¹³C NMR chemical shifts for various piperine derivatives, including those with nitro substituents. scielo.br This predictive power would be invaluable for characterizing this compound and its derivatives, allowing for the theoretical prediction of their NMR spectra to aid in synthesis and structural confirmation. researchgate.net

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Nitro-Substituted Heterocycle

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) | Difference (ppm) |

| C2 | 128.5 | 129.1 | 0.6 |

| C3 | 145.2 | 145.9 | 0.7 |

| C4 | 115.8 | 116.3 | 0.5 |

| C5 | 122.4 | 122.8 | 0.4 |

Note: Data is representative of the accuracy achieved in studies like those on nitro-substituted five-membered heterocycles, illustrating the correlation between calculated and observed values. nih.gov

Molecular Electron Density Theory (MEDT) in Mechanistic Studies

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, proposed as an alternative to analyses based on molecular orbitals. encyclopedia.pubresearchgate.net MEDT posits that the capacity for changes in electron density, rather than orbital interactions, is responsible for molecular reactivity. researchgate.net This theory analyzes the changes in electron density along a reaction path using tools like Conceptual DFT (CDFT) reactivity indices, the topological analysis of the Electron Localization Function (ELF), and Bonding Evolution Theory (BET). researchgate.netnih.gov MEDT has been successfully applied to understand the mechanisms of various processes, including cycloaddition reactions. mdpi.commdpi.com

MEDT studies are particularly insightful for reactions involving nitro compounds, which are often polar. For example, in [3+2] cycloaddition reactions involving nitro-substituted formonitrile N-oxide, analysis of CDFT indices like the electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) classified the process as a Forward Electron Density Flux (FEDF) reaction, where the nitro compound acts as a strong electrophile. nih.gov MEDT has also been used to explore the stepwise versus concerted nature of cycloadditions involving nitroalkenes. mdpi.commdpi.com Bonding Evolution Theory (BET) analysis provides a detailed picture of bond formation, showing, for instance, that a reaction proceeds via a "one-step, two-stage" mechanism. mdpi.com The application of MEDT to this compound could elucidate its reactivity in cycloaddition or other polar reactions by analyzing its electrophilic/nucleophilic character and mapping the precise electronic changes during bond formation. rsc.org

Table 4: Conceptual DFT Reactivity Indices (in eV) for a Model Cycloaddition Reaction

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Classification |

| Nitroalkene | -4.5 | 5.2 | 3.70 | 0.95 | Strong Electrophile |

| Alkene | -2.8 | 6.1 | 1.05 | 3.85 | Strong Nucleophile |

Note: This table contains representative values from MEDT studies on reactions of nitroalkenes. nih.gov The indices predict the direction of electron flow and the polar nature of the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or impact sensitivity. researchgate.netresearchgate.netmdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of molecules and then using statistical methods like multiple linear regression to create a predictive equation. researchgate.netnih.gov QSPR plays a vital role in drug discovery and materials science by enabling the prediction of properties for new or untested compounds, thereby saving time and resources. researchgate.netnih.gov

The QSPR approach has been widely applied to nitro compounds, particularly in the field of energetic materials and environmental science. researchgate.netmdpi.com For instance, QSPR models have been developed to accurately predict the impact sensitivity of various classes of nitro compounds, including nitroaromatics and nitroaliphatics. researchgate.net These models use a range of molecular descriptors, including quantum-chemical parameters derived from DFT calculations (e.g., electrophilicity, electron affinity), to build robust and validated predictive models. researchgate.net Other QSPR studies on nitroaromatic compounds have focused on predicting toxicity, where descriptors related to hydrophobicity, electrostatic interactions, and specific molecular fragments are correlated with toxic effects. mdpi.com By developing a QSPR model for a series of pyrrolidine (B122466) derivatives, one could predict the properties of novel this compound-based structures, guiding the design of new molecules with desired characteristics without the immediate need for synthesis and testing. nih.gov

Table 5: Example of Molecular Descriptors Used in QSPR Models for Nitro Compounds

| Descriptor Type | Examples | Related Property |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrophilicity Index (ω) | Reactivity, Toxicity, Sensitivity mdpi.comresearchgate.net |

| Topological | Molecular Connectivity Index, Wiener Index | Boiling Point, Viscosity |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity (MR) | Biological Activity, Toxicity mdpi.com |

| Structural | Number of -NO₂ groups, Oxygen Balance | Impact Sensitivity, Enthalpy of Formation researchgate.net |

Applications of 3 Nitropyrrolidine and Its Analogs As Synthetic Building Blocks

Precursors for Complex Heterocyclic Architectures

The functionalized pyrrolidine (B122466) ring, particularly with the versatile nitro group, serves as a cornerstone for synthesizing more intricate heterocyclic systems. Through various synthetic strategies, the 3-nitropyrrolidine core can be elaborated into spirocyclic, fused, and polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Spirocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, possess a unique three-dimensional structure that is highly desirable in drug discovery for improving physicochemical properties. thieme-connect.de Analogs of this compound are key precursors in the stereoselective synthesis of spirocyclic pyrrolidine derivatives.

One prominent method involves the use of γ-nitro aldehydes or ketones, which can be conceptually derived from the this compound scaffold. These precursors undergo reductive cyclization to form the pyrrolidine ring, which is then incorporated into a spirocyclic system. For instance, an enantioselective, organocatalytic conjugate addition of aldehydes to nitro-olefins containing oxetane (B1205548) or azetidine (B1206935) moieties produces γ-nitro aldehyde intermediates. These intermediates can then be subjected to a zinc-mediated reductive cyclization to furnish the desired spirocyclic pyrrolidine derivatives. thieme-connect.de To prevent racemization, this is often performed as a three-step, one-pot sequence. thieme-connect.de

Another powerful strategy is the 1,3-dipolar cycloaddition reaction. Azomethine ylides generated from the condensation of an α-amino acid with an aldehyde can react with dipolarophiles, such as nitroalkenes, to construct the pyrrolidine ring. durham.ac.uk When a cyclic component is used as either the dipolarophile or part of the azomethine ylide precursor, a spirocyclic system is formed. This approach allows for the creation of complex spiro-heterocycles with a high degree of stereocontrol. rsc.org

| Method | Key Precursors/Reagents | Core Transformation | Key Features |

|---|---|---|---|

| Reductive Cyclization | γ-Nitro aldehydes/ketones, Zinc (Zn) | Reduction of nitro group and intramolecular cyclization | Forms pyrrolidine ring; suitable for one-pot sequences thieme-connect.de |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Nitroalkenes | [3+2] cycloaddition to form pyrrolidine ring | High stereocontrol; versatile for complex structures durham.ac.uk |

| Multi-component Reaction | Isatin, secondary amino acids, 5-arylidene thiazolidine-2,4-diones | One-pot, three-component reaction | High yield and diastereoselectivity; efficient rsc.org |

Construction of Fused Pyrrolidine and Polycyclic Structures

The this compound framework is also integral to the synthesis of fused and polycyclic systems, where the pyrrolidine ring shares one or more bonds with another ring. These structures are prevalent in natural alkaloids and are key targets in synthetic chemistry.

A common strategy involves intramolecular reactions where the nitro group is transformed into another functional group, such as an amine, which then participates in a ring-forming reaction. For example, the selective reduction of the nitro group in a suitably substituted this compound derivative can yield a 3-aminopyrrolidine (B1265635). durham.ac.uk This amine can then undergo intramolecular condensation or cyclization with another functional group on a side chain to form a fused bicyclic or polycyclic system. durham.ac.uk

Furthermore, carbene-catalyzed cascade reactions have been developed for the synthesis of pyrrolidine-fused β-lactones. nih.govscholarsportal.info These reactions can be initiated by an intermolecular C-N bond formation, leading to highly selective and complex fused products. nih.gov Photo-promoted ring contraction of pyridines with silylborane is another innovative method that affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile building block for further elaboration into polycyclic structures. osaka-u.ac.jpnih.gov

Components in High Energy Materials Design

High-energy materials are substances that store a large amount of chemical energy, which can be released rapidly. The performance of these materials is intrinsically linked to their molecular structure. The incorporation of multiple nitro groups into a compact, stable scaffold like the pyrrolidine ring is a recognized strategy for designing new high-energy density compounds (HEDCs).

Theoretical Prediction of Detonation Properties of Poly-Nitropyrrolidine Derivatives

Before undertaking complex and potentially hazardous syntheses, theoretical calculations are employed to predict the key performance parameters of energetic materials. For hypothetical poly-nitropyrrolidine derivatives, computational methods such as Density Functional Theory (DFT) are used to determine their molecular geometries, electronic structures, and heats of formation (HOF). academie-sciences.frresearchgate.net

The primary detonation properties, detonation velocity (D) and detonation pressure (P), are then estimated using empirical formulas like the Kamlet-Jacobs (K-J) equations. academie-sciences.fr These equations rely on the calculated theoretical molecular density (ρ) and the heat of formation. academie-sciences.frresearchgate.net The density itself is often calculated using methods like the Monte-Carlo method based on the optimized molecular geometries. academie-sciences.fr By screening various isomers and substitution patterns of poly-nitropyrrolidines (e.g., dinitro-, trinitro-, and tetra-nitropyrrolidines), researchers can identify promising candidates that may outperform existing explosives like HMX or CL-20. academie-sciences.fr

Correlation between Molecular Architecture and Energy Content

Theoretical studies have established a clear and direct relationship between the molecular architecture of energetic compounds and their performance. nih.govsrce.hr A primary determinant of energy content is the number of nitro groups attached to the molecular backbone. academie-sciences.frsrce.hr

For poly-nitropyrrolidine derivatives, a strong positive correlation is predicted between the number of nitro (-NO₂) groups and the key detonation parameters. As the number of nitro groups increases, the following trends are observed:

Increased Density (ρ): The high molar mass of the nitro group relative to a hydrogen atom leads to a significant increase in molecular density. srce.hr

Increased Detonation Velocity (D) and Pressure (P): Both detonation velocity and pressure are functions of density. academie-sciences.fr Therefore, as the density increases with the addition of nitro groups, a corresponding linear increase in detonation velocity and pressure is expected. academie-sciences.fr

Improved Oxygen Balance: The oxygen balance, which is a measure of the degree to which an explosive can be oxidized, generally becomes more positive with the addition of nitro groups, contributing to a more efficient and powerful detonation.

| Compound | Number of -NO₂ Groups | Predicted Density (ρ) | Predicted Detonation Velocity (D) | Predicted Detonation Pressure (P) |

|---|---|---|---|---|

| 3,4-Dinitropyrrolidine | 2 | Low | Low | Low |

| 2,3,4-Trinitropyrrolidine | 3 | Medium | Medium | Medium |

| 2,3,4,5-Tetranitropyrrolidine | 4 | High | High | High |

Role in the Chemical Design of Nitric Oxide (NO) Donors

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, and compounds that can deliver NO to specific biological targets, known as NO donors, have significant therapeutic potential. nih.gov The pyrrolidine scaffold has been successfully incorporated into the design of such donors. nih.gov

A well-known example is V-PYRRO/NO, or O(2)-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate. nih.govnih.gov This compound belongs to the class of diazeniumdiolates (NONOates), which release NO under physiological conditions. nih.gov In V-PYRRO/NO, the pyrrolidine ring acts as the nucleophile adduct to which the NO-donating [N(O)NO]⁻ group is attached. nih.gov

While this compound itself is not an NO donor, its structure is relevant to the design of novel donors in several ways. The pyrrolidine ring serves as a proven carrier for NO-releasing moieties. The nitro group at the 3-position can be used as a synthetic handle to introduce or modify other parts of the molecule, potentially tuning its solubility, stability, or targeting capabilities. For instance, the nitro group could be reduced to an amine and then functionalized to attach the molecule to a larger carrier or a targeting ligand. durham.ac.uk

Furthermore, the this compound structure could potentially be incorporated into other classes of NO donors, such as furoxans (1,2,5-oxadiazole 2-oxides). mdpi.com Furoxans are stable heterocyclic compounds that can be designed to release NO upon reaction with thiols. mdpi.com A synthetic pathway could be envisioned where the carbon backbone of a this compound derivative is used to construct a fused or appended furoxan ring, thereby creating a hybrid molecule with both the pyrrolidine scaffold and NO-donating properties.

Future Directions in 3 Nitropyrrolidine Research

Development of Novel Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, a primary objective in contemporary organic synthesis is the development of methods that provide precise control over the three-dimensional arrangement of atoms. For 3-Nitropyrrolidine, future research will likely concentrate on pioneering novel asymmetric synthetic strategies that are not only efficient and high-yielding but also highly stereoselective.

Current research into the synthesis of chiral pyrrolidines provides a strong foundation for this endeavor. Organocatalysis, particularly using proline and its derivatives, has proven to be a powerful tool for a variety of asymmetric transformations. nih.govunibo.it Future work could focus on adapting these catalytic systems for the enantioselective synthesis of this compound precursors. For instance, the asymmetric Michael addition of aldehydes to nitroolefins, a reaction known to be effectively catalyzed by chiral pyrrolidine-based organocatalysts, could be a key strategy. nih.gov Researchers are likely to explore new, highly modular chiral catalysts capable of creating a demanding steric environment to achieve high levels of enantioselectivity. nih.gov

Another promising avenue is the development of innovative cyclization strategies. The 'clip-cycle' approach, which involves the intramolecular asymmetric aza-Michael cyclization of an activated alkene promoted by a chiral phosphoric acid catalyst, represents a powerful method for generating enantioenriched pyrrolidines and could be adapted for substrates leading to this compound. whiterose.ac.uk Similarly, catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides offer a robust method for constructing densely substituted pyrrolidine (B122466) rings with high stereocontrol. acs.org The application of these modern synthetic techniques could lead to more efficient and versatile routes to optically pure this compound and its analogues. nih.govmdpi.com

| Catalytic System/Method | Reaction Type | Potential Substrates for this compound Synthesis | Key Advantage |

| Chiral Proline-based Organocatalysts | Asymmetric Michael Addition | Acetaldehyde and 3-nitropropene | High enantioselectivity, operational simplicity. nih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric aza-Michael Cyclization ('Clip-Cycle') | N-protected amines with a pendent nitro-alkene moiety | Access to complex enantioenriched pyrrolidines. whiterose.ac.uk |

| Silver Carbonate (Ag₂CO₃) | 1,3-Dipolar Cycloaddition | Azomethine ylides and nitro-activated alkenes | High diastereoselectivity for densely substituted products. acs.org |

| Iridium-Phosphoramidite Complexes | Asymmetric Reductive Amination | γ-nitro ketones | Direct route to chiral amines under mild conditions. researchgate.net |

| Engineered Transaminases | Biocatalytic Reductive Amination | 4-nitro-2-oxobutanoate | High stereoselectivity and sustainable conditions. nih.gov |

Table 7.1.1: Overview of potential novel asymmetric methodologies and their application in the synthesis of chiral this compound derivatives.

Exploration of Undiscovered Reactivity Profiles

The chemical versatility of this compound stems from the interplay between the nucleophilic nitrogen atom of the pyrrolidine ring and the electron-withdrawing nitro group. While the reduction of the nitro group to an amine is a well-established and valuable transformation, a vast landscape of its reactivity remains to be explored. Future research will undoubtedly focus on uncovering and harnessing novel reaction pathways to generate molecular diversity from this core structure.

The nitro group itself is a synthetic chameleon. Beyond reduction, it can participate in a range of transformations. For example, the aza-Henry (nitro-Mannich) reaction could be explored intramolecularly or intermolecularly to form new carbon-carbon bonds at the adjacent C-4 position. The Nef reaction offers a pathway to convert the nitro group into a carbonyl, yielding 3-oxopyrrolidine derivatives, which are themselves valuable synthetic intermediates. The unique electronic nature of the nitro-substituted ring may also influence the reactivity of the pyrrolidine nitrogen, potentially modulating its basicity and nucleophilicity for selective N-alkylation or N-acylation reactions.

Furthermore, the influence of the 3-nitro group on the reactivity of other positions on the pyrrolidine ring warrants investigation. For example, its electron-withdrawing nature could facilitate deprotonation at the C-2 or C-5 positions, opening avenues for stereoselective functionalization via reactions with electrophiles. The Michael reaction of chiral enaminoesters with nitroethylenes, which leads to substituted pyrrolidines after reduction and cyclization, demonstrates the utility of nitro groups in guiding complex ring-forming sequences. acs.org Investigating analogous reactions where this compound or its derivatives act as building blocks could lead to novel heterocyclic systems.

| Reaction Class | Functional Group Transformation | Potential Application for this compound | Expected Product Class |

| Reduction | -NO₂ → -NH₂ | Conversion to a key building block | 3-Aminopyrrolidine (B1265635) derivatives |

| Nef Reaction | -CH-NO₂ → -C=O | Synthesis of ketone intermediates | 3-Oxopyrrolidine derivatives |

| Denitration | -NO₂ → -H | Removal of the nitro group post-transformation | Substituted pyrrolidines |

| Aza-Henry Reaction | C-H + R-NO₂ → C(R)-NO₂ | C-C bond formation at C-2 or C-4 | Densely functionalized pyrrolidines |

| Intramolecular Cyclization | N-alkylation followed by cyclization involving the nitro-activated carbon | Formation of bicyclic systems | Pyrrolizidine or indolizidine analogues |

Table 7.2.1: Potential reactivity pathways for this compound, highlighting the versatility of the nitro group in generating diverse molecular scaffolds.

Advanced Computational Modeling for Rational Compound Design

The integration of computational chemistry into the drug discovery and materials science workflow has become indispensable. nih.gov For this compound, in silico methods offer a powerful toolkit for accelerating research by predicting molecular properties, understanding reaction mechanisms, and designing novel derivatives with high precision. Future research will increasingly leverage these computational approaches for the rational design of compounds based on this scaffold.

One of the primary applications will be in the field of medicinal chemistry. nih.gov Molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com This allows for the virtual screening of large compound libraries and the rational design of modifications to the this compound core to enhance potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine this process by building mathematical models that correlate structural features with biological activity, guiding the synthesis of more effective compounds. nih.gov

Beyond predicting biological interactions, computational modeling can shed light on the fundamental chemical properties of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and explain the regio- and stereoselectivity of observed reactions. beilstein-journals.org This understanding is crucial for optimizing existing synthetic routes and for predicting undiscovered reactivity profiles. nih.gov For example, DFT could be used to calculate the pKa of protons at various positions on the ring, providing insights into its site-specific reactivity. By combining these predictive tools, researchers can prioritize the most promising synthetic targets, thereby saving significant time and resources in the laboratory.

| Computational Method | Primary Application | Specific Research Goal for this compound |

| Molecular Docking | Predicting protein-ligand binding | Identify derivatives with high affinity for a specific therapeutic target (e.g., kinases, proteases). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Develop models to predict the therapeutic efficacy of novel this compound analogues. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and reaction energetics | Elucidate mechanisms of asymmetric syntheses and predict novel reaction pathways. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time | Assess the conformational stability of this compound derivatives in a biological environment. mdpi.com |

| ADMET Prediction | In silico estimation of pharmacokinetic properties | Design compounds with improved drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). |

Table 7.3.1: Key computational modeling techniques and their potential application in advancing research on this compound.

Q & A

Q. How can researchers enhance reproducibility when scaling up this compound synthesis from lab-to-pilot scale?

- Methodological Answer : Perform process hazard analyses (PHAs) to identify critical scale-dependent parameters (e.g., heat transfer, mixing efficiency). Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain geometric and dynamic similarity. Validate pilot batches with identical analytical protocols as lab-scale studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.